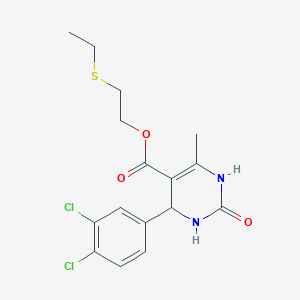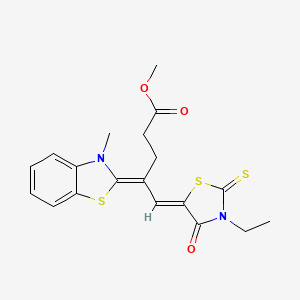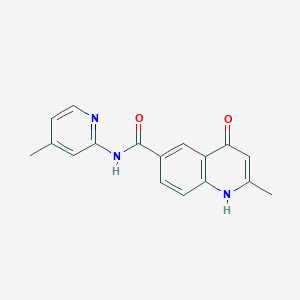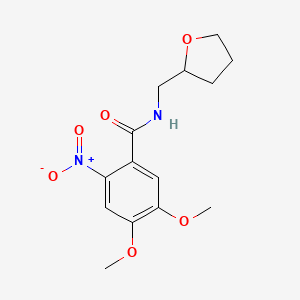
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, also known as Cifox, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of furan derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves its binding to specific proteins, which induces a conformational change that leads to the emission of fluorescence. The exact mechanism of this process is still being studied, but it is thought to involve interactions between the furan ring of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide and amino acid residues in the protein.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to have a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of ion channels. These effects are thought to be related to its ability to bind to specific proteins and induce conformational changes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide in lab experiments is its specificity for certain proteins, which allows for targeted studies of protein-protein interactions. However, one limitation of using N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide. One area of interest is the development of new fluorescent probes based on the structure of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide, which could have improved properties for studying protein interactions. Another potential direction is the use of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide in drug discovery, as its ability to modulate certain enzymes and ion channels could be useful in identifying new drug targets. Finally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide and its interactions with specific proteins.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide involves the reaction of 2-chloro-4-iodophenylamine with 3-chloro-2-methylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with furfurylamine to yield the final product.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting protein-protein interactions. N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)-2-furamide has been found to bind specifically to certain proteins and emit fluorescence upon binding, making it a useful tool for studying protein interactions.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2INO2/c1-10-12(3-2-4-13(10)19)16-7-8-17(24-16)18(23)22-15-6-5-11(21)9-14(15)20/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBSBOCNCLXDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5101168.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)


![N-cyclopropyl-3-{[1-(2,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5101205.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)






![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)